molecular formula C26H22N2O6 B613371 Fmoc-pro-onp CAS No. 71989-32-7

Fmoc-pro-onp

Cat. No. B613371
CAS RN: 71989-32-7
M. Wt: 458.47
InChI Key: DPQKQTHUEOUIMN-DEOSSOPVSA-N
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Description

Fmoc-pro-onp, also known as Fmoc-protected proline-onium p-toluenesulfonate, is an organic compound that is used as a synthetic reagent in peptide synthesis. It is a derivative of proline, an amino acid found naturally in proteins. This compound is a valuable reagent in peptide synthesis due to its ability to selectively and efficiently introduce a proline residue into a peptide chain. This compound has been used in a variety of scientific research applications and has been found to have biochemical and physiological effects.

Scientific Research Applications

  • Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides, including Fmoc-pro-onp, are used as bio-inspired building blocks for functional materials. Their self-assembly features, hydrophobicity, and aromaticity make them ideal for applications in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

  • DNA Arrays and Protein−DNA Interactions : It's utilized in the creation of DNA arrays on gold surfaces for studying protein−DNA interactions, particularly in surface plasmon resonance imaging studies. The modification process involves creating a hydrophobic background for pinning aqueous DNA solutions (Brockman et al., 1999).

  • Enzyme-Based Electrochemical Biosensing and Cell Monitoring : this compound is used in self-assembled peptide hydrogels for constructing smart biointerfaces, useful in enzyme-based electrochemical biosensing and cell monitoring. This involves embedding enzymes like horseradish peroxidase in the hydrogel for biosensing applications and cell adhesion studies (Lian et al., 2016).

  • High-Performance Liquid Chromatography (HPLC) : this compound is used in improved HPLC methods for separating amino acids derivatized with Fmoc, aiding in protein identification and biological sample analysis (Ou et al., 1996).

  • Solid-Phase Peptide Synthesis : Fmoc solid-phase peptide synthesis (SPPS) is a preferred method for peptide synthesis, where Fmoc building blocks like this compound are crucial. It is widely used for synthesizing therapeutic peptides and modified peptide derivatives (Behrendt et al., 2016).

  • Pre-column Derivatization in Biological Research : In reversed-phase high-performance liquid chromatography, this compound is used for pre-column derivatization methods for assaying amino acid concentrations in biological fluids (Furst et al., 1990).

Mechanism of Action

Target of Action

The primary target of Fmoc-Pro-ONp is the amine group in organic compounds . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid-Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base , which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the protection of the amine group during the synthesis process, and its subsequent removal when no longer needed . This allows for the successful synthesis of complex organic compounds, including peptides .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . The stability of the compound can also be affected by factors such as temperature and pH .

properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQKQTHUEOUIMN-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139632
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71989-32-7
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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